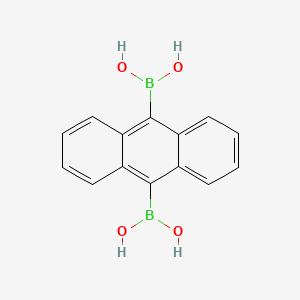
9,10-Di(dihydroxyboryl)anthracene
Overview
Description
9,10-Di(dihydroxyboryl)anthracene is a useful research compound. Its molecular formula is C14H12B2O4 and its molecular weight is 265.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Anthracene-9,10-diyldiboronic acid, also known as B,B’-9,10-Anthracenediylbis[boronicacid] or 9,10-Di(dihydroxyboryl)anthracene, is an electron-rich building block . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .
Mode of Action
The compound’s mode of action is primarily through its ability to donate electrons. This electron-donating property is due to its conjugated structure, which allows for the movement of electrons within the molecule . This makes it a valuable component in the formation of organic semiconductor devices .
Pharmacokinetics
Its predicted properties include a boiling point of 6163±650 °C and a density of 138±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Anthracene-9,10-diyldiboronic acid’s action is the formation of organic semiconductor devices . Its electron-donating properties allow it to contribute to the conductivity of these devices .
Action Environment
The action of Anthracene-9,10-diyldiboronic acid can be influenced by various environmental factors. For instance, temperature may affect its stability and efficacy, given its high predicted boiling point
Biochemical Analysis
Biochemical Properties
Anthracene-9,10-diyldiboronic acid plays a crucial role in biochemical reactions, particularly in the formation of complex molecular structures. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to target molecules. These interactions are often mediated through the formation of reversible covalent bonds between the boronic acid groups and diols or other nucleophilic sites on biomolecules . This property makes Anthracene-9,10-diyldiboronic acid a valuable tool in the synthesis of boron-containing biomolecules and in the study of enzyme mechanisms.
Cellular Effects
Anthracene-9,10-diyldiboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, Anthracene-9,10-diyldiboronic acid can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Anthracene-9,10-diyldiboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes by modifying their active sites or by altering their conformation . For example, the binding of Anthracene-9,10-diyldiboronic acid to an enzyme’s active site can prevent substrate access, thereby inhibiting the enzyme’s activity. Conversely, it can also stabilize certain enzyme conformations, enhancing their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anthracene-9,10-diyldiboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that prolonged exposure to Anthracene-9,10-diyldiboronic acid can result in cumulative effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Anthracene-9,10-diyldiboronic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
Anthracene-9,10-diyldiboronic acid is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and transferases. These interactions can influence metabolic flux and alter the levels of key metabolites . The compound’s ability to form reversible covalent bonds with metabolic intermediates allows it to modulate various biochemical reactions, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, Anthracene-9,10-diyldiboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form reversible covalent bonds with cellular components.
Subcellular Localization
Anthracene-9,10-diyldiboronic acid exhibits specific subcellular localization patterns, often targeting organelles such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of Anthracene-9,10-diyldiboronic acid can influence its activity and function, affecting various biochemical processes within the cell.
Properties
IUPAC Name |
(10-boronoanthracen-9-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8,17-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKEFWZTVGDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)
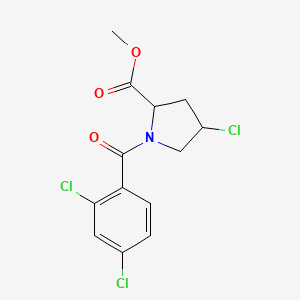
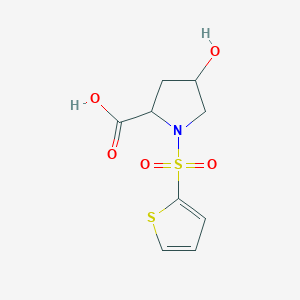
![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)
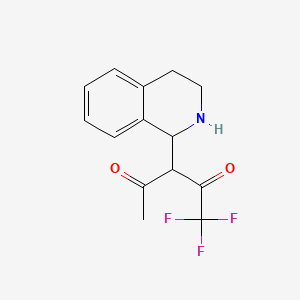
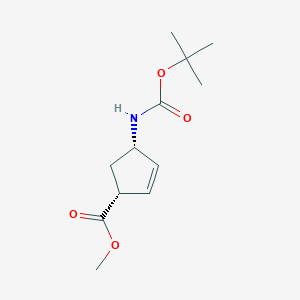
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)
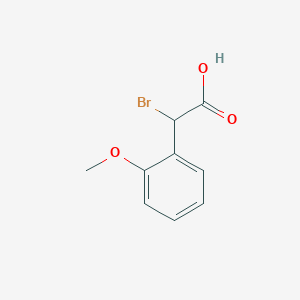
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)
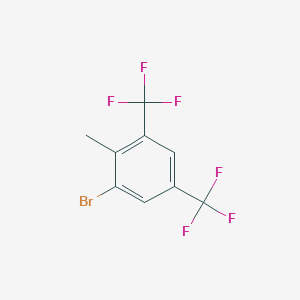
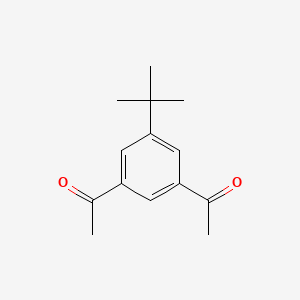
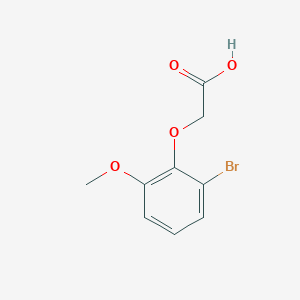
![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)
